2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the retrieved sources .Physical And Chemical Properties Analysis
Reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity and chemical potential were also calculated for similar compounds .Scientific Research Applications
Heterocyclic Synthesis Applications
Synthesis of Pyrazine Derivatives : This compound has been utilized as a substrate in the synthesis of tuberculostatic pyrazine derivatives. Its interaction with secondary amines and other reagents leads to the formation of nitriles and thioamides, which have been tested for their tuberculostatic activity, showcasing its potential in developing treatments for tuberculosis (Foks et al., 2005).
Antimicrobial and Antioxidant Activities : A series of novel pyridine and fused pyridine derivatives, starting from related pyrazine compounds, have demonstrated antimicrobial and antioxidant activities. These findings highlight the compound's role in generating new chemical entities with potential therapeutic applications (Flefel et al., 2018).
Cocrystal Formation for Photovoltaic Systems : In a study exploring cocrystals of pyrazinamide with hydroxybenzoic acids, the compound's derivatives were investigated for their potential in photovoltaic systems. This research points to its utility in energy conversion technologies, aside from its biomedical applications (Al-Otaibi et al., 2020).
Synthesis of Benzothiazole Derivatives : Benzothiazole derivatives, which have shown potent antitumor activities, were synthesized starting from benzothiazole molecules, including thiadiazoles and pyrazoles. These compounds were found to possess significant biological activities, underscoring the versatility of this chemical scaffold in the design of new anticancer agents (Isloor et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-12-5-2-1-4-11(12)16(21)20-10-13-15(19-8-7-18-13)14-6-3-9-22-14/h1-9H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQILXMHLHFSYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide |
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